Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-
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Overview
Description
1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dimethylaminoethyl group attached to the indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and dimethylaminoethyl halides.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an inert atmosphere using anhydrous solvents to prevent unwanted side reactions.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the dimethylaminoethyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction may produce indole-5-ethylamine derivatives.
Scientific Research Applications
1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the function of indole-containing biomolecules.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes. For example, it may bind to serotonin receptors, affecting neurotransmission and potentially exhibiting psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar indole structure.
2-(Dimethylamino)ethyl ether: An industrial chemical used as a catalyst with a similar dimethylaminoethyl group.
Uniqueness
1-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(17)11-4-5-14-13(8-11)12(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCPLRMTEPSADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275587 |
Source
|
Record name | Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65487-75-4 |
Source
|
Record name | Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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